molecular formula C16H23NO2 B2840598 2-(Benzylamino)-3-cyclohexylpropanoic acid CAS No. 1500431-39-9

2-(Benzylamino)-3-cyclohexylpropanoic acid

Cat. No.: B2840598
CAS No.: 1500431-39-9
M. Wt: 261.365
InChI Key: WTDFUDAYEVDUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-3-cyclohexylpropanoic acid is an organic compound that features a benzylamino group attached to a cyclohexyl-propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3-cyclohexylpropanoic acid typically involves the reaction of benzylamine with a cyclohexyl-propanoic acid derivative. One common method is the reductive amination of cyclohexyl-propanoic acid with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups and subsequent deprotection steps can be employed to improve the selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylamino)-3-cyclohexylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The cyclohexyl-propanoic acid backbone provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-3-cyclohexyl-propanoic acid
  • 2-(Benzylamino)-3-phenyl-propanoic acid
  • 2-(Benzylamino)-3-cyclohexyl-acetic acid

Uniqueness

2-(Benzylamino)-3-cyclohexylpropanoic acid is unique due to its specific combination of a benzylamino group and a cyclohexyl-propanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(benzylamino)-3-cyclohexylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDFUDAYEVDUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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